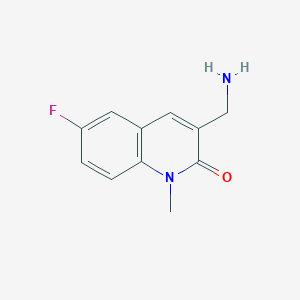

3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-6-fluoro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXAWEIKPWRUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline scaffold followed by functionalization to introduce the aminomethyl and fluoro groups. Various synthetic strategies have been employed to optimize yield and purity, including Pd-catalyzed cross-coupling reactions which have proven effective in producing complex quinoline derivatives.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (µM) | % Viability at 10 µM |

|---|---|---|---|

| This compound | MDA-MB-231 | 28 | <47% |

| This compound | PC-3 | 48 | ~56% |

The compound showed a concentration-dependent reduction in cell viability, with notable activity at concentrations as low as 10 µM. The IC50 values indicate that it is particularly effective against MDA-MB-231 cells compared to PC-3 cells, highlighting its potential as a therapeutic agent in breast cancer treatment.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Hsp90 : The compound acts as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. By inhibiting Hsp90, the compound leads to the degradation of client proteins such as CDK-1, which is essential for cell cycle progression.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, effectively halting proliferation and allowing for targeted therapeutic strategies.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MDA-MB-231 Cells : In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound. Results indicated a significant decrease in cell viability with an IC50 value determined at 28 µM after 72 hours of exposure.

- Prostate Cancer Model : In vivo models using PC-3 xenografts demonstrated that administration of the compound led to reduced tumor growth compared to control groups, supporting its potential application in treating prostate cancer.

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one is its role as an antibacterial agent. Research indicates that compounds within the quinolin-2(1H)-one scaffold can inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.

Data Table: Antibacterial Activity

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae | Notes |

|---|---|---|---|

| This compound | 0.25 | 0.5 | Effective against resistant strains |

| Ciprofloxacin | 0.06 | 0.5 | Standard comparator |

| Compound X (similar structure) | 1.0 | 4.0 | Less potent than target compound |

Anticancer Applications

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that this compound could impair growth in gastric cancer cells, exhibiting effects comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| AGS (gastric cancer) | 1.61 | 5-Fluorouracil | 2.0 |

| U87MG (glioblastoma) | 2.5 | Doxorubicin | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups on the quinoline scaffold for enhancing biological activity.

Key Findings:

- Fluorine Substitution : The presence of fluorine at position 6 significantly improves antibacterial potency.

- Amino Group Positioning : Variations in the positioning of the aminomethyl group can lead to substantial changes in activity profiles against both bacterial and cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Quinolinone Derivatives

Key Observations:

- Fluorine vs. Chlorine: The 6-fluoro substituent in the target compound reduces steric hindrance compared to 6-chloro analogs (e.g., ), enhancing membrane permeability. Fluorine’s electronegativity also strengthens dipole interactions in binding pockets .

- Aminomethyl vs. Acetyl/Amino Groups: The 3-aminomethyl group provides a flexible linker for hydrogen bonding, unlike rigid acetyl (e.g., ) or direct amino groups (e.g., ). This flexibility may improve binding to dynamic enzyme active sites .

- Methyl vs. Ethyl/Phenyl Substitutions: The 1-methyl group in the target compound offers metabolic stability over 1-ethyl or 4-phenyl analogs, which may undergo faster oxidative degradation .

Preparation Methods

Palladium-Catalyzed C-H Functionalization and Cross-Coupling

A prominent method for synthesizing 3-substituted quinolin-2(1H)-ones involves palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various nucleophiles or heterocycles. This approach can be adapted to introduce an aminomethyl group at the 3-position.

- Starting materials: 3-bromo-6-fluoro-1-methylquinolin-2(1H)-one

- Catalysts: Pd(OAc)2 combined with CuI as co-catalyst

- Ligand: Triphenylphosphine (PPh3)

- Base: Lithium tert-butoxide (LiOtBu)

- Solvent: 1,4-dioxane

- Reaction conditions: Rapid reaction under mild heating, providing good to excellent yields

This method allows for the substitution of the bromine at the 3-position with aminomethyl groups or other heteroaryl groups through palladium-catalyzed coupling, enabling the synthesis of this compound analogs efficiently.

Microwave-Assisted Lactamization of N-Aryl-β-Bromo-α,β-Unsaturated Amides

An alternative metal-free method involves the cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation in the presence of a weak base, such as potassium carbonate (K2CO3).

- Starting materials: N-aryl-β-bromo-α,β-unsaturated amides bearing fluorine substituents

- Base: K2CO3 (optimal), alternatives include KOtBu, KOH, Cs2CO3, K3PO4 (less effective)

- Solvent: Dimethylformamide (DMF)

- Conditions: Microwave irradiation at 150 °C for 2 hours

- Yields: Up to 89% under optimized conditions

This method promotes intramolecular lactamization, forming the quinolin-2(1H)-one core with substituents at the 3-position. The microwave-assisted approach significantly reduces reaction time compared to conventional heating, which gave only 23% yield after 24 hours.

Table 1 summarizes the optimization of reaction conditions for a model lactamization reaction relevant to quinolinone synthesis:

| Entry | Base (mmol) | Additive | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 (1.5) | 1,10-phenanthroline | 100 | 0.5 | 0 |

| 4 | K2CO3 (1.5) | l-proline | 150 | 0.5 | 59 |

| 6 | K2CO3 (1.5) | l-proline | 150 | 2 | 88 |

| 9 | K2CO3 (1.5) | None | 150 | 2 | 89 |

| 15 | KOtBu (1.5) | None | 150 | 2 | 90 |

| 16* | K2CO3 (1.5) | None | 150 | 24 | 23 |

*Conventional heating instead of microwave irradiation.

This method is applicable to substrates with various ring sizes and substituents, including fluorine at the 6-position, making it suitable for preparing this compound analogs.

Notes on Fluorine Substitution

Fluorine substitution at the 6-position is generally tolerated under these reaction conditions. However, specific substrates such as 2-bromo-5-fluoro-N-phenylbenzamide showed no cyclization under similar conditions, indicating that the position of fluorine relative to reactive sites can influence the reaction outcome.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed C-H Functionalization | Pd(OAc)2/CuI, PPh3, LiOtBu, 1,4-dioxane, mild heating | High selectivity, good yields | Requires transition metals, ligand |

| Microwave-Assisted Lactamization | K2CO3 or KOtBu, DMF, 150 °C, 2 h, microwave irradiation | Metal-free, rapid, high yield | Substrate-dependent, sensitive to substituent position |

| Conventional Heating Lactamization | K2CO3, DMF, 150 °C, 24 h | Simple setup | Low yield, long reaction time |

Q & A

What are the established synthetic routes for 3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one, and how can its purity be validated?

Answer:

The synthesis typically involves multi-step functionalization of the quinolinone core. For example, fluorination at the 6-position can be achieved via electrophilic substitution, while the aminomethyl group is introduced via reductive amination or nucleophilic substitution. A reported method for analogous compounds uses tert-butyl carbamate intermediates to protect reactive amines during synthesis (e.g., tert-butyl (3-azabicyclo[3.1.0]hexan-1-yl)carbamate in ). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and spectroscopic techniques:

- 1H NMR (CDCl₃): Key signals include δ ~2.30 ppm (N–CH₃), ~6.40–7.60 ppm (aromatic protons), and ~3.00–3.50 ppm (aminomethyl CH₂) .

- Mass spectrometry : Look for [M+H]+ peaks matching the molecular formula (C₁₂H₁₄FN₂O; expected m/z ≈ 237.1) .

How does this compound modulate EAAT2 activity, and what experimental assays confirm its mechanism?

Answer:

Evidence suggests that 3-(aminomethyl)quinolin-2(1H)-one derivatives act as positive allosteric modulators (PAMs) of EAAT2, enhancing glutamate uptake without direct substrate competition . Key assays include:

- Radiolabeled [³H]-glutamate uptake in astrocytes or transfected cell lines (e.g., HEK293T-EAAT2).

- Electrophysiology to measure substrate-induced currents, distinguishing allosteric effects from orthosteric binding.

- Mutagenesis studies to identify critical residues (e.g., transmembrane domain mutations affecting modulator efficacy) .

How can researchers resolve contradictory structural data (e.g., crystallography vs. NMR) for this compound?

Answer:

Discrepancies between X-ray crystallography and NMR-derived structures often arise from dynamic conformations. To address this:

- X-ray refinement : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters and hydrogen bonding networks are accurately modeled .

- NMR restraints : Apply NOE-derived distance constraints in software like CCP4 to refine solution-state conformations .

- Molecular dynamics (MD) simulations : Validate dynamic behavior using force fields (e.g., AMBER) to reconcile static and dynamic structural data .

What spectroscopic markers distinguish this compound from its analogs?

Answer:

Key distinguishing features include:

- ¹H NMR : The 6-fluoro substituent deshields adjacent aromatic protons (e.g., H-5 and H-7), causing upfield/downfield shifts compared to non-fluorinated analogs.

- ¹³C NMR : A distinct CF coupling (~JC-F ≈ 245 Hz) at C-6 confirms fluorination .

- IR spectroscopy : Stretching frequencies at ~1660 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N–H) confirm the quinolinone core and aminomethyl group .

How can structure-activity relationship (SAR) studies optimize this compound’s EAAT2 activity?

Answer:

SAR optimization involves systematic modifications:

- Aminomethyl group : Replace with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with EAAT2’s extracellular loop 2 .

- Fluorine position : Test 5- or 7-fluoro analogs to evaluate electronic effects on binding.

- Methyl group (N1) : Replace with ethyl or benzyl to probe steric tolerance.

Assays : Measure EC₅₀ values in glutamate uptake assays and cytotoxicity (e.g., MTT assays) to balance potency and safety .

How should researchers address contradictory biological activity data across cell lines or models?

Answer:

Contradictions may arise from cell-specific EAAT2 expression levels or off-target effects. Mitigation strategies:

- Control experiments : Use EAAT2-knockout cells or siRNA silencing to confirm target specificity .

- Pharmacokinetic profiling : Measure compound stability in different media (e.g., cerebrospinal fluid vs. plasma) .

- Cross-model validation : Compare results in primary astrocytes, HEK293T-EAAT2, and in vivo models (e.g., rodent neuroprotection assays) .

What chromatographic methods are optimal for purifying this compound?

Answer:

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at λ = 254 nm .

- Flash chromatography : Employ silica gel and eluent mixtures like ethyl acetate/hexane (3:7) for intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals for crystallography .

What computational approaches predict binding modes of this compound with EAAT2?

Answer:

- Docking : Use AutoDock Vina with EAAT2 homology models (based on GltPh structures) to identify putative allosteric pockets .

- MD simulations : Run 100-ns simulations in CHARMM36 to assess stability of ligand-receptor complexes .

- Free energy calculations : Apply MM-PBSA to rank analog binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.